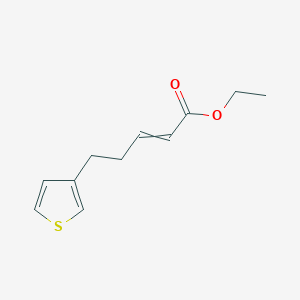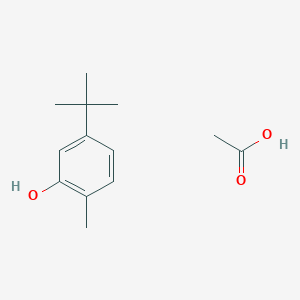
Acetic acid;5-tert-butyl-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;5-tert-butyl-2-methylphenol is an organic compound that combines the properties of acetic acid and a substituted phenol. This compound is known for its unique chemical structure, which includes a tert-butyl group and a methyl group attached to the phenol ring. The presence of these substituents significantly influences the compound’s chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-tert-butyl-2-methylphenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors and continuous processing techniques are employed to ensure consistent production quality. The use of advanced purification methods, such as chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-tert-butyl-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced phenols.
Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.
Scientific Research Applications
Acetic acid;5-tert-butyl-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;5-tert-butyl-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing various biochemical processes. The tert-butyl and methyl groups enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-5-methylphenol: Shares a similar structure but lacks the acetic acid moiety.
2-tert-Butyl-4-methylphenol: Another closely related compound with a different substitution pattern on the phenol ring.
Uniqueness
Acetic acid;5-tert-butyl-2-methylphenol is unique due to the presence of both acetic acid and phenolic functionalities, which confer distinct chemical and biological properties. The combination of these groups allows for versatile applications and reactivity, setting it apart from other similar compounds.
Properties
CAS No. |
62559-09-5 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
acetic acid;5-tert-butyl-2-methylphenol |
InChI |
InChI=1S/C11H16O.C2H4O2/c1-8-5-6-9(7-10(8)12)11(2,3)4;1-2(3)4/h5-7,12H,1-4H3;1H3,(H,3,4) |
InChI Key |
CDRTZJICENLLQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{3-[(Propan-2-yl)oxy]propyl}aziridin-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14526999.png)
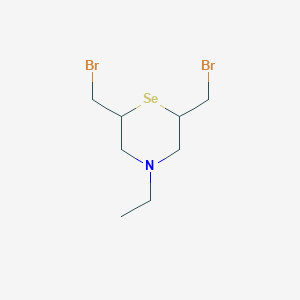
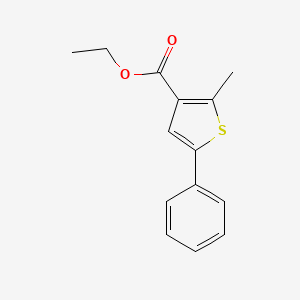
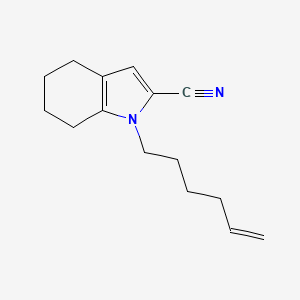
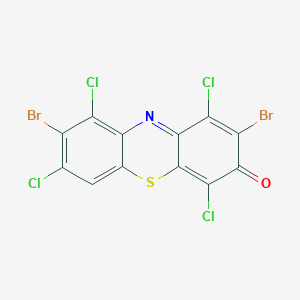
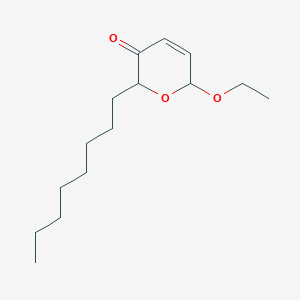
![2-[4-(Hexyloxy)phenyl]-6-methoxy-1,3-benzothiazole](/img/structure/B14527053.png)
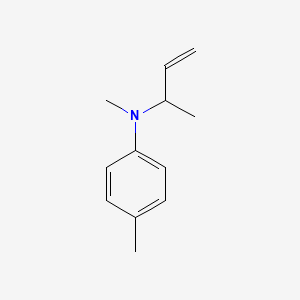
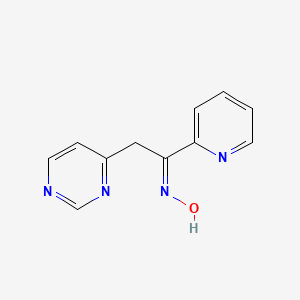
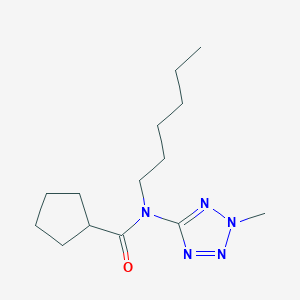
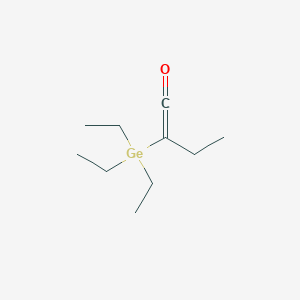
![(1,3-Dimethyl-1H-inden-1-yl)[4-(methanesulfonyl)phenyl]methanone](/img/structure/B14527089.png)
![2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14527094.png)
